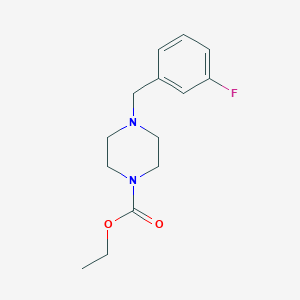

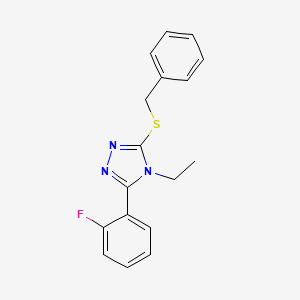

![molecular formula C14H17F3N2O B5728420 N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of various pharmaceuticals and agrochemicals due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations such as Density Functional Theory (DFT) can also provide valuable insights into the properties of these molecules .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in a variety of chemical reactions. For example, they can act as electron-withdrawing p-type dopants in carbon nanotubes . They can also be used as reactants for the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can be determined using various analytical techniques. For example, their melting point, boiling point, solubility, and stability can be measured experimentally .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been found to have significant antibacterial activity . It has been used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have shown potency as antimicrobial agents . These novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Biofilm Eradication

These compounds have also been found to effectively eradicate preformed biofilms . They have been found to be more effective than the control antibiotic vancomycin .

Low Toxicity

The compounds have shown low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 . This makes them potential candidates for further development as therapeutic agents.

Potency Against Resistant Clinical Isolates

The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .

Broad Range of Inhibitory Effects

Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Synthesis of Derivatives

The compound has been used in the synthesis of a series of new N-4-(N-2-(trifluoromethyl)phenyl))sulfamoyl amide derivatives . These newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity .

High Activity Derivatives

Among the synthesized derivatives, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide exhibited the highest activity .

Asymmetric Annulation Reaction

The compound has been used in a highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines .

Mécanisme D'action

The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, some compounds in this class can interfere with the passage of chloride ions through the GABA regulated chloride channel, thereby disrupting central nervous system activity and causing death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)11-7-3-4-8-12(11)18-13(20)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGSISPUIALFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)